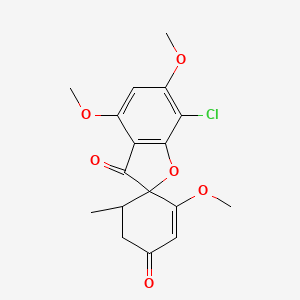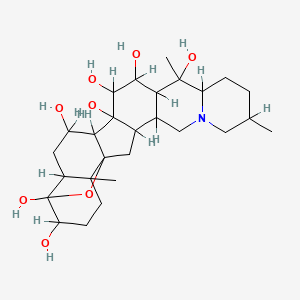
Germin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germin is a protein found in plants, particularly known for its role in plant development and stress responses. It belongs to the cupin superfamily, which is characterized by a conserved tertiary structure. This compound was first identified in wheat embryos as a marker for germination. It is known for its enzymatic activities, including oxalate oxidase and superoxide dismutase, which are crucial for plant defense mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of germin involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism is cultured under optimal conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the this compound protein is extracted and purified using techniques like affinity chromatography and high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Germin undergoes several types of chemical reactions, primarily involving its enzymatic activities. These include:
Common Reagents and Conditions:
Oxalate Oxidase Activity: Requires oxalate as a substrate and typically occurs in the presence of oxygen.
Superoxide Dismutase Activity: Involves superoxide radicals and requires metal ions such as manganese or copper for catalytic activity.
Major Products:
Oxalate Oxidase Reaction: Carbon dioxide and hydrogen peroxide.
Superoxide Dismutase Reaction: Hydrogen peroxide.
Aplicaciones Científicas De Investigación
Germin has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study enzymatic mechanisms and protein structure-function relationships.
Mecanismo De Acción
Germin exerts its effects through its enzymatic activities:
Oxalate Oxidase Activity: Catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.
Superoxide Dismutase Activity: Converts superoxide radicals to hydrogen peroxide, thereby protecting cells from oxidative damage.
Molecular Targets and Pathways: this compound targets oxalate and superoxide radicals. The pathways involved include the oxidative stress response and detoxification pathways in plants .
Comparación Con Compuestos Similares
Germin is unique due to its dual enzymatic activities (oxalate oxidase and superoxide dismutase), which are not commonly found together in other proteins. Similar compounds include:
Oxalate Oxidase Proteins: Found in other plant species but typically lack superoxide dismutase activity.
Superoxide Dismutase Proteins: Present in various organisms but do not exhibit oxalate oxidase activity.
This compound’s combination of these activities makes it a versatile and valuable protein for both scientific research and industrial applications.
Propiedades
Número CAS |
508-65-6 |
|---|---|
Fórmula molecular |
C27H43NO8 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol |
InChI |
InChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1 |
Clave InChI |
RNPABQVCNAUEIY-YFHOBTAISA-N |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H](C[C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)(C)O |
SMILES canónico |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |
Pictogramas |
Irritant |
Sinónimos |
germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


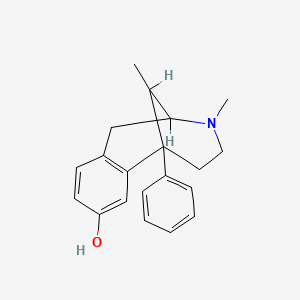

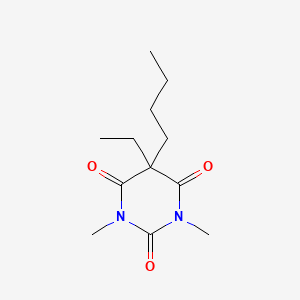
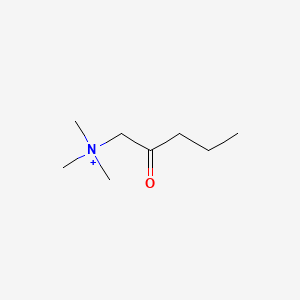
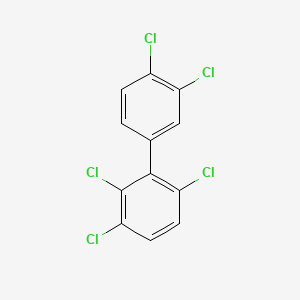

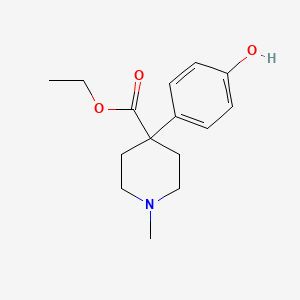

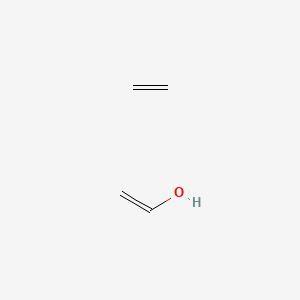
![3-(d-Ribofuranosyl)-3,4-dihydro-9h-imidazo[1,2-a]purin-9-one](/img/structure/B1200519.png)
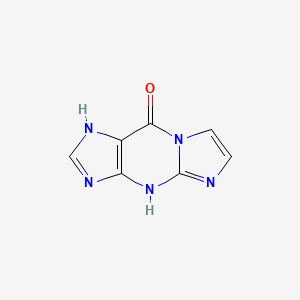
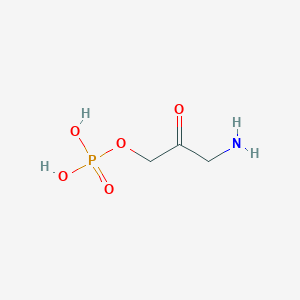
![2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)
